N-(2-Chloroethyl)-6,7-dichloro-N-ethyl-1,4-benzodioxan-2-methylamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloroethyl)-6,7-dichloro-N-ethyl-1,4-benzodioxan-2-methylamine hydrochloride is a complex organic compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its unique chemical structure, which includes a benzodioxan ring system substituted with chloroethyl and ethylamine groups. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-6,7-dichloro-N-ethyl-1,4-benzodioxan-2-methylamine hydrochloride typically involves multiple steps. One common method starts with the preparation of the benzodioxan ring system, followed by the introduction of chloroethyl and ethylamine groups. The final step involves the formation of the hydrochloride salt to enhance solubility and stability.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to improve efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-Chloroethyl)-6,7-dichloro-N-ethyl-1,4-benzodioxan-2-methylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chloroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-Chloroethyl)-6,7-dichloro-N-ethyl-1,4-benzodioxan-2-methylamine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-(2-Chloroethyl)-6,7-dichloro-N-ethyl-1,4-benzodioxan-2-methylamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-Chloroethyl)-N-nitrosoureas: These compounds share the chloroethyl group and are known for their anticancer activity.
N-(2-Chloroethyl)morpholine hydrochloride: Similar in structure but with a morpholine ring instead of a benzodioxan ring.
N-(2-Chloroethyl)dimethylamine hydrochloride: Contains a dimethylamine group instead of the ethylamine group.
Uniqueness
N-(2-Chloroethyl)-6,7-dichloro-N-ethyl-1,4-benzodioxan-2-methylamine hydrochloride is unique due to its specific combination of functional groups and ring system, which confer distinct chemical and biological properties. Its versatility in various applications sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
100310-81-4 |
---|---|
Molekularformel |
C13H17Cl4NO2 |
Molekulargewicht |
361.1 g/mol |
IUPAC-Name |
2-chloroethyl-[(6,7-dichloro-2,3-dihydro-1,4-benzodioxin-3-yl)methyl]-ethylazanium;chloride |
InChI |
InChI=1S/C13H16Cl3NO2.ClH/c1-2-17(4-3-14)7-9-8-18-12-5-10(15)11(16)6-13(12)19-9;/h5-6,9H,2-4,7-8H2,1H3;1H |
InChI-Schlüssel |
DAFGEIIXFSVRTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CCCl)CC1COC2=CC(=C(C=C2O1)Cl)Cl.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.